molecular formula C8H9FN2O2 B13512810 Ethyl 3-amino-5-fluoropicolinate

Ethyl 3-amino-5-fluoropicolinate

Cat. No.: B13512810
M. Wt: 184.17 g/mol
InChI Key: AYZJUPBWSGFQPM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-fluoropicolinate is an organic compound with the molecular formula C(_8)H(_9)FN(_2)O(_2) It is a derivative of picolinic acid, featuring an ethyl ester group, an amino group at the 3-position, and a fluorine atom at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 3-amino-5-fluoropyridine.

    Esterification: The amino group is protected, and the pyridine ring is subjected to esterification using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

    Deprotection: The protecting group on the amino group is then removed under acidic or basic conditions to yield ethyl 3-amino-5-fluoropicolinate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes, automated reaction monitoring, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The fluorine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

Ethyl 3-amino-5-fluoropicolinate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the materials science industry, this compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism by which ethyl 3-amino-5-fluoropicolinate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-chloropicolinate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 3-amino-5-bromopicolinate: Contains a bromine atom instead of fluorine.

    Ethyl 3-amino-5-methylpicolinate: Features a methyl group instead of a halogen.

Uniqueness

Ethyl 3-amino-5-fluoropicolinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

ethyl 3-amino-5-fluoropyridine-2-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2,10H2,1H3

InChI Key

AYZJUPBWSGFQPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)F)N

Origin of Product

United States

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